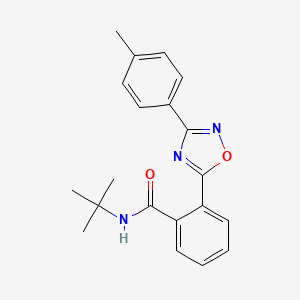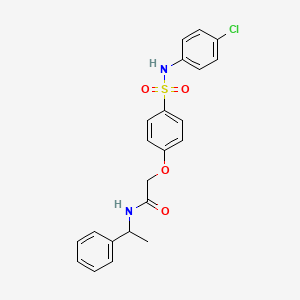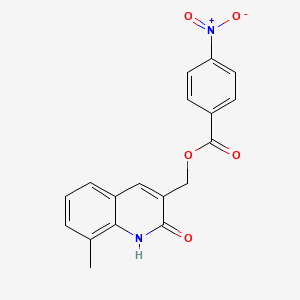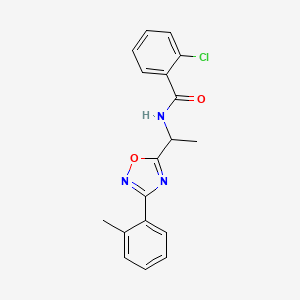
2-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a chemical compound that has been of significant interest to researchers due to its potential applications in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
Scientific Research Applications
2-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to have various scientific research applications. One of the most significant applications is its potential as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes, including aging, cancer, and neurodegenerative diseases. The ability to detect and monitor ROS in real-time can provide valuable insights into these processes and aid in the development of new therapeutic strategies.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves its interaction with ROS. This compound contains a fluorophore that can be activated by ROS, leading to the emission of a fluorescent signal. The intensity of the signal is proportional to the amount of ROS present in the cell or tissue. This mechanism of action has been validated in various in vitro and in vivo studies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to detect and monitor ROS. This compound has been shown to have a high sensitivity and selectivity for ROS, making it a valuable tool for studying oxidative stress and related diseases. Additionally, this compound does not interfere with cellular functions or cause toxicity, making it safe for use in various biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is its high sensitivity and selectivity for ROS. This makes it a valuable tool for studying oxidative stress and related diseases. Additionally, this compound is easy to synthesize and can be modified to improve its properties. However, there are some limitations to its use in lab experiments. For example, this compound requires a specific excitation wavelength for fluorescence detection, which can limit its applicability in certain experimental setups.
Future Directions
There are several future directions for the use of 2-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in scientific research. One direction is the development of new derivatives with improved properties, such as higher sensitivity or selectivity for ROS. Another direction is the application of this compound in the study of other biological processes, such as inflammation or apoptosis. Additionally, this compound has the potential to be used in diagnostic and therapeutic applications, such as the detection and treatment of cancer or neurodegenerative diseases.
Synthesis Methods
The synthesis of 2-chloro-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide can be achieved through a multi-step process. The first step involves the synthesis of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide. The hydrazide is then reacted with 2-chlorobenzoyl chloride to obtain this compound. This synthesis method has been optimized and modified by researchers to improve the yield and purity of the compound.
properties
IUPAC Name |
2-chloro-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-7-3-4-8-13(11)16-21-18(24-22-16)12(2)20-17(23)14-9-5-6-10-15(14)19/h3-10,12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJHXSKEVLLXMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C(C)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719341.png)

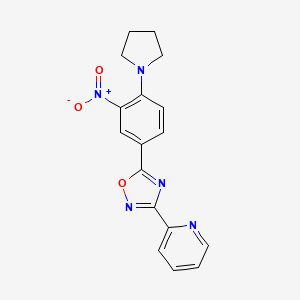
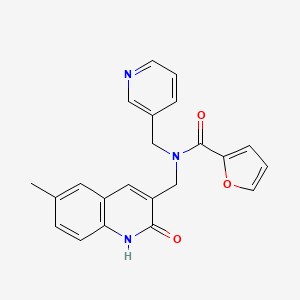
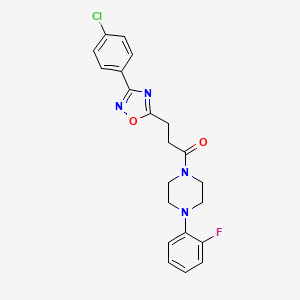
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7719378.png)
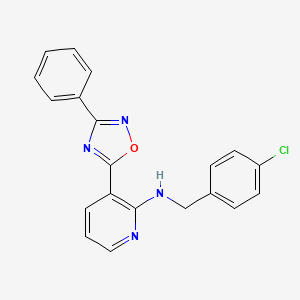

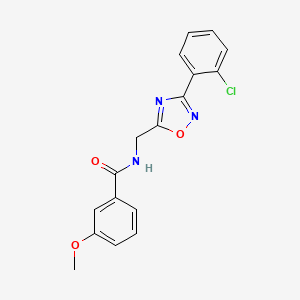
![N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7719411.png)

